(4-Ethoxypiperidin-4-yl)methanamine
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Overview
Description
(4-Ethoxypiperidin-4-yl)methanamine is a chemical compound with the molecular formula C8H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxypiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds under reflux conditions to yield the ethoxypiperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as platinum or palladium may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .
Scientific Research Applications
(4-Ethoxypiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-Piperidin-4-yl)methanamine: A similar compound with a piperidine ring but without the ethoxy group.
(4-Methylpiperidin-4-yl)methanamine: Another derivative with a methyl group instead of an ethoxy group.
Uniqueness
(4-Ethoxypiperidin-4-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(4-ethoxypiperidin-4-yl)methanamine |
InChI |
InChI=1S/C8H18N2O/c1-2-11-8(7-9)3-5-10-6-4-8/h10H,2-7,9H2,1H3 |
InChI Key |
TZLXDYLXQRHFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)CN |
Origin of Product |
United States |
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